Bezisterim

NF-κB inhibition immune suppression dexamethasone comparator

Bezisterim is the only clinically validated, BBB-permeable, non-immunosuppressive NF-κB/ERK partial inhibitor. Unlike dexamethasone, it spares immune competence and homeostatic signaling, enabling chronic neuroinflammation studies (>3 months) in Alzheimer's, Parkinson's, long COVID, and TBI models. It delivers dual anti-inflammatory and insulin-sensitizing pharmacology without glycemic side effects. Documented epigenetic age reduction across 13 DNA methylation clocks supports geroscience applications. For research use only; not for human administration.

Molecular Formula C21H30O3
Molecular Weight 330.5 g/mol
CAS No. 1001100-69-1
Cat. No. B1683261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBezisterim
CAS1001100-69-1
Synonyms17-ethynyl-5-androstene-3, 7, 17-triol
17-ethynyl-5-androstene-3,7,17-triol
HE-3286
HE3286
Molecular FormulaC21H30O3
Molecular Weight330.5 g/mol
Structural Identifiers
SMILESCC12CCC(CC1=CC(C3C2CCC4(C3CCC4(C#C)O)C)O)O
InChIInChI=1S/C21H30O3/c1-4-21(24)10-7-16-18-15(6-9-20(16,21)3)19(2)8-5-14(22)11-13(19)12-17(18)23/h1,12,14-18,22-24H,5-11H2,2-3H3/t14-,15-,16-,17-,18+,19-,20-,21-/m0/s1
InChIKeyJJKOQZHWYLMASZ-FJWDNACWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Bezisterim (NE3107, HE3286, CAS 1001100-69-1) — Orally Active, Blood-Brain Barrier Permeable Partial NF-κB and ERK Inhibitor for Neuroinflammatory and Metabolic Disorder Research


Bezisterim (developmental codes NE3107, HE3286; also known as Triolex) is a synthetic, metabolically stabilized derivative of the endogenous anti-inflammatory steroid β-androstenetriol (β-AET), a metabolite of dehydroepiandrosterone (DHEA) [1]. The compound is an orally active, blood-brain barrier (BBB) permeable small molecule (C21H30O3; MW 330.46) that functions as a partial inhibitor of nuclear factor kappa B (NF-κB) and extracellular signal-regulated kinase (ERK), thereby reducing proinflammatory mediators including TNF-α, IL-6, and MMP-3 [2]. Bezisterim does not bind to classical sex steroid or corticosteroid receptors (androgen, estrogen, progesterone, or glucocorticoid receptors) and is non-immunosuppressive, distinguishing it mechanistically from conventional anti-inflammatory steroids [3].

Why Bezisterim (CAS 1001100-69-1) Cannot Be Replaced by Other NF-κB Inhibitors or Anti-Inflammatory Steroids — Critical Differentiators in Selectivity, BBB Penetration, and Immunological Profile


In-class substitution with alternative NF-κB inhibitors, anti-inflammatory steroids, or related DHEA analogs is not scientifically justifiable due to multiple verifiable differences. Unlike broad-spectrum NF-κB inhibitors or conventional corticosteroids (e.g., dexamethasone), Bezisterim exhibits a unique partial inhibition profile that suppresses inflammation-driven ERK and NF-κB signaling while sparing homeostatic functions, resulting in a non-immunosuppressive phenotype [1]. Additionally, the compound freely penetrates the blood-brain barrier — a property not shared by many anti-inflammatory agents — enabling direct CNS target engagement [2]. Compared to the endogenous precursor DHEA, Bezisterim offers metabolic stabilization and enhanced oral bioavailability, translating rodent-observed benefits into human-relevant pharmacokinetics [3]. The following sections provide direct quantitative evidence substantiating these differentiation claims.

Bezisterim (NE3107) Product-Specific Quantitative Differentiation Evidence — Head-to-Head and Cross-Study Comparative Data for Scientific Selection


Selective Partial NF-κB Inhibition Without Immune Suppression — Direct Comparison with Dexamethasone in Murine Immune Function Models

Bezisterim (HE3286) selectively inhibits inflammation-driven NF-κB activation without causing the profound immune suppression observed with conventional corticosteroids. In classic murine models of immune function (ovalbumin immunization for antigen-specific responses and Klebsiella pneumoniae infection challenge), HE3286 treatment (40 mg/kg oral) resulted in nearly identical survival kinetics to vehicle-treated controls, whereas dexamethasone produced marked immunosuppression in the same assay systems [1]. This functional outcome is mechanistically supported by in vitro findings: HE3286 partially suppresses LPS-induced NF-κB reporter gene expression, NF-κB nuclear translocation, and NF-κB/p65 serine phosphorylation in mouse macrophages without completely abolishing pathway activity [2].

NF-κB inhibition immune suppression dexamethasone comparator selective anti-inflammatory

Blood-Brain Barrier Penetration — Class-Level Inference for CNS-Targeted Anti-Inflammatory Applications

Bezisterim is consistently documented as freely penetrating the blood-brain barrier in preclinical models, with confirmation from multiple independent sources [1]. Unlike many anti-inflammatory agents (including most NSAIDs and certain NF-κB inhibitors) that exhibit restricted CNS access, Bezisterim demonstrates unimpeded BBB permeability [2]. This property has enabled clinical translation in CNS indications: in a Phase 2 open-label study of 23 patients with mild cognitive impairment or mild dementia receiving 20 mg Bezisterim twice daily for 3 months, treatment was associated with clinician-rated improvements in cerebral blood flow and functional connectivity within the brain, as assessed by advanced neuroimaging [3].

blood-brain barrier CNS penetration neuroinflammation Alzheimer's disease

Correlation Between TNF-α Reduction and Cognitive Improvement — Clinical Biomarker Evidence in Alzheimer's Disease

In a Phase 2 open-label clinical study of 23 patients with mild cognitive impairment or mild dementia treated with 20 mg Bezisterim (NE3107) twice daily for 3 months, a statistically significant correlation (r = 0.59) was observed between improvements in plasma TNF-α levels and improvements in ADAS-Cog11 scores (P = 0.026) among patients with baseline MMSE ≥ 20 (n = 17) [1]. This correlation provides direct clinical evidence linking Bezisterim's proposed anti-inflammatory mechanism (NF-κB inhibition leading to reduced TNF-α) to cognitive benefit. In the same patient subset, Bezisterim treatment was associated with statistically significant improvements in multiple cognitive assessments: ADAS-Cog11 (P = 0.017), Clinical Dementia Rating (P = 0.042), Quick Dementia Rating Scale (P = 0.002), and Alzheimer's Disease Composite Score (P = 0.0094), as well as cerebrospinal fluid P-tau reduction (P = 0.034) and P-tau:amyloid beta 42 ratio improvement (P = 0.04) [2].

TNF-α ADAS-Cog neuroinflammation biomarkers Alzheimer's clinical trial

Preservation of Homeostatic ERK and NF-κB Functions — Mechanistic Differentiation from Broad-Spectrum Pathway Inhibitors

Bezisterim selectively inhibits inflammation-driven ERK and NF-κB signaling without interfering with homeostatic functions of these pathways [1]. Specifically, the compound inhibits inflammatory activation of ERK and NF-κB (e.g., TNF signaling) that leads to neuroinflammation and insulin resistance, but does not suppress homeostatic functions such as insulin signaling and neuron growth/survival [2]. This selectivity contrasts with broad-spectrum ERK or NF-κB inhibitors that can disrupt essential physiological processes. Mechanistically, Bezisterim binds ERK and partially suppresses NF-κB activation without completely abolishing pathway activity — a partial inhibition profile that may explain its favorable safety and tolerability in chronic dosing regimens [3].

ERK inhibition homeostatic signaling selective inhibitor insulin signaling

Epigenetic Age Acceleration Reduction — Placebo-Controlled Evidence from Alzheimer's Disease Clinical Trial

In a 7-month (30-week) randomized, double-blind, placebo-controlled Phase 3 study of 400 subjects with mild to moderate probable Alzheimer's disease (NM101 trial), Bezisterim (NE3107) treatment (20 mg twice daily) was associated with a significant reduction in epigenetic age acceleration (EAA) across 13 independent biological clocks compared to placebo [1]. Specifically, 30 weeks of Bezisterim treatment significantly reduced EAA versus placebo across multiple DNA methylation clocks (including Horvath, Hannum, PhenoAge, and GrimAge clocks), indicating a measurable deceleration of biological aging processes [2]. While cognitive endpoints in this trial showed directional but non-significant improvements compared to placebo, the epigenetic finding represents a quantifiable pharmacodynamic effect directly linked to the compound's proposed mechanism [3].

epigenetic aging DNA methylation biological age Alzheimer's clinical trial

Bezisterim (NE3107) Optimal Research Application Scenarios — Evidence-Based Procurement Guidance for Scientific and Industrial Use


Neurodegenerative Disease Research Requiring Chronic, Non-Immunosuppressive Anti-Inflammatory Intervention with CNS Target Engagement

Bezisterim is uniquely suited for long-term (≥3 months) preclinical and clinical studies in Alzheimer's disease, Parkinson's disease, and traumatic brain injury models where immunosuppression is contraindicated. The compound's demonstrated preservation of immune competence in murine infection models [1] and selective inhibition of inflammatory ERK/NF-κB without disrupting homeostatic insulin and neuronal survival signaling [2] enable chronic dosing regimens that would be unsafe with dexamethasone or broad-spectrum pathway inhibitors. Clinical evidence of CNS target engagement — including improvements in cerebral blood flow, functional connectivity, and CSF P-tau reduction [3] — further validates selection for neuroinflammation-focused programs.

Metabolic Disease and Insulin Resistance Studies Requiring Combined Anti-Inflammatory and Insulin-Sensitizing Activity

Bezisterim offers dual anti-inflammatory and insulin-sensitizing pharmacology documented in diabetic db/db mice, diet-induced obese C57BL/6J mice, and genetically obese ob/ob mice, where treatment suppressed progression to hyperglycemia, improved glucose clearance, and lowered blood insulin levels [4]. The compound's mechanism — partial NF-κB/ERK inhibition — addresses the chronic low-grade inflammation underlying insulin resistance without the glycemic adverse effects associated with corticosteroids. For procurement in type 2 diabetes, metabolic syndrome, or obesity-related inflammation research, Bezisterim provides a mechanistically distinct alternative to metformin or thiazolidinediones.

Long-COVID and Post-Viral Neuroinflammation Research Programs with Fatigue and Cognitive Endpoints

Bezisterim is under active investigation in a Phase 2 randomized, double-blind, placebo-controlled trial (ADDRESS-LC; NCT06847191) for neurological symptoms of long COVID, including cognitive impairment ('brain fog') and fatigue, enrolling approximately 200 patients with 84-day treatment duration [5]. The compound's BBB permeability, anti-inflammatory mechanism targeting TLR4- and TNF-stimulated NF-κB activation, and demonstrated clinical correlation between TNF-α reduction and cognitive improvement in Alzheimer's studies [6] provide mechanistic rationale for this application. For research groups investigating post-viral neuroinflammatory syndromes, Bezisterim represents a targeted, mechanism-based tool compound with ongoing clinical validation.

Biological Aging and Epigenetic Clock Research Requiring Validated Age Acceleration Modulators

Bezisterim is one of the few clinical-stage compounds with placebo-controlled evidence of epigenetic age acceleration reduction — a finding demonstrated across 13 independent DNA methylation clocks in a Phase 3 Alzheimer's disease trial [7]. This unique pharmacodynamic signature supports procurement for longevity research, geroscience studies, and investigations of inflammation-driven biological aging. The compound's anti-inflammatory epigenetic modulation of age acceleration and Alzheimer's disease genes [8] provides a quantifiable readout (ΔEAA) for experimental design that is not available for most comparator compounds in this research space.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bezisterim

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.